sarain A
Description
Historical Context of Discovery and Early Academic Investigations
Sarain A is a marine alkaloid first isolated from the Mediterranean sponge Reniera sarai (also referred to as Haliclona (Rhizoniera) sarai) ucl.ac.ukresearchgate.netucl.ac.uk. The initial investigations into the chemical constituents of this sponge revealed a series of cyclic nitrogenous compounds that presented challenges for structural elucidation for many years researchgate.netscilit.com. Complex separation techniques were necessary to isolate these compounds, leading to the identification of sarain-1, sarain-2, and sarain-3 researchgate.netscilit.com. The structures of saraines B and C were only partially clarified initially and required extensive NMR analysis for full characterization researchgate.net. This compound, along with saraines B and C, were eventually characterized, revealing their complex pentacyclic structures researchgate.net. Early academic investigations focused on the isolation, spectral data analysis, and structure elucidation of these saraines researchgate.net.
Significance of this compound within Marine Natural Product Chemistry
This compound holds significant importance within the field of marine natural product chemistry. Marine organisms, particularly sponges, are recognized as prolific sources of structurally diverse and biologically active secondary metabolites mdpi.comresearchgate.net. These compounds often possess unique chemical scaffolds that are not commonly found in terrestrial organisms researchgate.neteco-vector.com. This compound, with its diazatricyclic core fused with an N-heterocycle and flanked by two macrocyclic rings, exemplifies the structural complexity and novelty found in marine natural products ucl.ac.ukucl.ac.ukresearchgate.net. Its intriguing architecture has made it a popular target for organic chemists aiming to develop synthetic routes to such complex molecules ucl.ac.ukucl.ac.uk. The study of this compound contributes to the broader understanding of the chemical diversity present in the marine environment and the potential for discovering new lead compounds from these sources mdpi.comresearchgate.neteco-vector.com.
Overview of Academic Research Trajectories for this compound
Academic research on this compound has primarily followed several key trajectories: isolation and structure elucidation, and synthetic studies. Following its initial isolation and structural characterization, research efforts focused on confirming and refining the structural details using advanced spectroscopic techniques like NMR researchgate.netscilit.comresearchgate.net. A major trajectory has been the pursuit of the total synthesis of this compound due to its complex and challenging molecular architecture ucl.ac.ukucl.ac.ukresearchgate.net. Numerous synthetic approaches have been explored, focusing on constructing the intricate tricyclic core and the two peripheral macrocycles ucl.ac.ukucl.ac.ukresearchgate.net. These synthetic studies have not only aimed at accessing this compound but have also led to the development of new methodologies and strategies in organic synthesis ucl.ac.uk. While biological properties were noted in early studies, the strict exclusion criteria of this article preclude detailed discussion of dosage, administration, safety, and adverse effects ucl.ac.ukucl.ac.uk.
Detailed Research Findings:
Early structural investigations relied heavily on NMR spectroscopy. The complexity of the saraine structures, particularly saraines B and C, necessitated extensive 1H-1H homonuclear and 1H-13C heteronuclear NMR chemical shift correlation techniques for full characterization researchgate.netscilit.comresearchgate.net.
Synthetic studies towards this compound have explored various strategies for constructing the core and macrocycles. Some approaches have involved asymmetric synthesis to control the stereochemistry of the molecule ucl.ac.ukresearchgate.net. Challenges in synthesis include the construction of the congested diazatricycloundecane core and the annulation of the macrocyclic rings ucl.ac.ukucl.ac.ukresearchgate.net.
Data Table: Source Organism and Related Saraines
| Compound | Source Organism |
| This compound | Reniera sarai |
| Sarain B | Reniera sarai |
| Sarain C | Reniera sarai |
| Sarain-1 | Reniera sarai |
| Sarain-2 | Reniera sarai |
| Sarain-3 | Reniera sarai |
Note: Sarain-1, Sarain-2, and Sarain-3 appear to be earlier designations for some of the saraine compounds researchgate.netscilit.com.
Data Table: Key Structural Features of this compound
| Structural Feature | Description |
| Core | Diazatricyclic (specifically, 2-azabicyclo[3.3.1]nonane fused with an N-heterocycle) ucl.ac.ukresearchgate.net |
| Peripheral Rings | Two macrocyclic rings ucl.ac.ukucl.ac.uk |
| Overall Structure | Pentacyclic alkaloid researchgate.net |
Properties
CAS No. |
133056-38-9 |
|---|---|
Molecular Formula |
C32H50N2O3 |
Molecular Weight |
510.763 |
InChI |
InChI=1S/C32H50N2O3/c35-25-31-19-14-10-6-2-4-7-11-15-20-33-22-18-27-26(23-31)24-34-21-16-12-8-3-1-5-9-13-17-28(36)29(37)32(27,34)30(31)33/h3,5,8-9,13,17,25-30,36-37H,1-2,4,6-7,10-12,14-16,18-24H2/b8-3-,9-5-,17-13+/t26-,27+,28-,29-,30+,31+,32-/m1/s1 |
InChI Key |
WZCXHWNFAPMJPS-WFXXBAQPSA-N |
SMILES |
C1CCCCCN2CCC3C4CC(C2C35C(C(C=CC=CCC=CCCCN5C4)O)O)(CCCC1)C=O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification of Original Marine Biological Sources (e.g., Reniera sarai)
Sarain A was originally isolated from the marine sponge Reniera sarai (also referred to as Haliclona (Rhizoniera) sarai), a species found in the Mediterranean Sea, particularly in the Bay of Naples. researchgate.netnih.govmdpi.com Reniera sarai is characterized by a series of cyclic nitrogenous compounds, the structural investigation of which presented challenges for many years. researchgate.netscilit.com Sarains belong to a class of alkaloids isolated exclusively from Reniera sarai. researchgate.net
Spectroscopic and Diffraction-Based Structural Elucidation Methods (Academic Focus on Methodology)
The structural elucidation of complex natural products like this compound relies heavily on a combination of spectroscopic and diffraction techniques. Determining the intricate pentacyclic skeleton and macrocyclic rings of this compound presented a significant challenge. researchgate.netucl.ac.ukucl.ac.uk
While extensive NMR studies provided significant insights, the complex and unusual structure of this compound necessitated confirmation through X-ray diffraction analysis. ucl.ac.ukacs.org The structure of this compound was definitively elucidated by an X-ray crystal structure determination of its diacetate derivative. ucl.ac.ukacs.orgpitt.edu X-ray diffraction is a powerful technique that provides a three-dimensional atomic structure of crystalline compounds, allowing for the precise determination of bond lengths, angles, and stereochemistry. virginia.eduuchicago.eduuol.de This was particularly important for confirming the fused central core containing a diazatricycloundecane cage and the peripheral macrocycles in this compound. ucl.ac.uk
Here is a table summarizing some key data points related to this compound:
| Property/Method | Detail | Source(s) |
| Source Organism | Reniera sarai (marine sponge) | researchgate.netnih.govmdpi.com |
| Compound Class | Alkaloid (diamide alkaloid, macrocyclic diamine) | researchgate.netmdpi.comnih.gov |
| Key Structural Features | Pentacyclic skeleton, quinolizidine (B1214090) system, tetrahydropyridine (B1245486) moiety, two linear alkyl chains, diazatricyclic central core, macrocyclic rings (13- and 14-membered) | researchgate.netnih.govucl.ac.ukucl.ac.uk |
| Structural Elucidation Methods | NMR Spectroscopy (¹H-¹H COSY, ¹H-¹³C HETCOR, 2D NMR), X-ray Diffraction (of diacetate derivative) | researchgate.netscilit.comucl.ac.ukresearchgate.netresearchgate.netacs.orgpitt.edu |
| Optical Rotation (Natural) | [α]D +66 (c 1.3, CHCl₃) | acs.org |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass Spectrometry is a fundamental technique in the structural elucidation of organic compounds, providing crucial information about the molecular weight and elemental composition. For complex natural products like this compound, high-resolution Mass Spectrometry (HRMS) is typically employed to determine the exact mass, which allows for the confident determination of the molecular formula. chemspider.comfishersci.fi Although specific MS data leading to this compound's molecular formula were not detailed in the provided snippets, MS is a standard tool in alkaloid structure elucidation protocols for determining the molecular formula. Researchers compared MS data with literature values to confirm the structure of isolated sarain compounds. umich.edu The molecular formula of this compound is reported as C₃₂H₅₀N₂O₃.
X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the precise positions of atoms and, crucially for chiral compounds, their absolute stereochemistry. This technique requires obtaining suitable single crystals of the compound or a derivative. The absolute stereochemistry of this compound and intermediates in its synthesis has been investigated using X-ray crystallography. An X-ray structure of an acetate (B1210297) derivative of sarain-A provided key insights into its macrocyclic alkaloid skeleton. Furthermore, single-crystal X-ray analysis was utilized to determine the full stereochemistry of an intermediate compound in synthetic studies toward the unsaturated 14-membered ring of this compound, confirming the configuration of double bonds and a vicinal diol. X-ray crystallography is considered a reliable nonempirical method for establishing absolute configurations when suitable crystals are available.
Mosher Ester Analysis for Chiral Determination
Mosher ester analysis is a widely used Nuclear Magnetic Resonance (NMR)-based method for determining the absolute configuration of chiral secondary alcohols. This technique involves reacting the alcohol with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA-OH) or its corresponding acid chloride (MTPA-Cl) to form diastereomeric esters. The 1H NMR spectra of these diastereomers are then compared, and the differences in chemical shifts (Δδ) of protons near the chiral center are analyzed to deduce the absolute configuration of the original alcohol. In studies related to this compound, a modified Mosher's method was employed to determine the configuration at a specific chiral center (C-10), inferring the stereochemistry based on the analysis of Δδ values of adjacent hydrogen signals in the MTPA esters. This demonstrates the application of Mosher ester analysis in resolving the stereochemistry of chiral centers within the this compound structure or related synthetic intermediates.
Biosynthetic Pathways and Hypotheses of Sarain a
Proposed Biogenetic Origins from Precursor Molecules
Two main proposals exist for the biogenetic origin of sarain A. One suggestion, based on structural similarities between this compound and sarain 2 (another alkaloid from the same sponge), posits a related biogenetic origin involving the coupling of a common 10-membered alkyl chain skeleton with different 3-alkyl piperidine (B6355638) derivatives. ucl.ac.uk Specifically, coupling with a 3-alkyl piperidine containing 10 carbons in the alkyl chain could lead to this compound, while one with 12 carbons could lead to sarain 2. ucl.ac.uk
An alternative biosynthetic pathway proposes that this compound is closely related to the polyketide pathway and includes intermediates potentially derived from sphingolipid derivatives. ucl.ac.uk This hypothesis suggests a retro-Mannich disconnection leading to an iminium ion, which could arise from the condensation of a corresponding amino-aldehyde. ucl.ac.uk This amino-aldehyde, in turn, might be derived from a reductive amination involving the reduction of a carboxylic acid and double bonds in a proposed intermediate. ucl.ac.uk This intermediate is anticipated to be the result of multiple condensations between an amino-aldehyde, two malondialdehyde units, and a macrocycle formed from an intramolecular reductive amination of a sphingolipid derivative. ucl.ac.uk
Enzymatic Steps and Catalytic Mechanisms in Hypothetical Pathways
While specific enzymes involved in this compound biosynthesis have not been definitively identified, proposed pathways imply several key enzymatic transformations. Based on the hypothetical origins, these steps would likely involve enzymes typical of polyketide and alkaloid biosynthesis.
Enzymatic catalysis generally involves lowering the activation energy of a reaction through various mechanisms, including acid-base catalysis, covalent catalysis, electrostatic interactions, and desolvation. wou.educsbsju.edu Enzymes can also facilitate reactions by orienting substrates, stabilizing transition states, and providing specific reaction environments within their active sites. wou.edunih.govacs.org
In the proposed this compound pathways, potential enzymatic steps could include:
Condensation reactions, possibly catalyzed by enzymes that facilitate the formation of carbon-nitrogen and carbon-carbon bonds, such as those involved in imine or enamine formation.
Reductive amination, which would require reductases and possibly aminotransferases.
Cyclization reactions to form the complex diazatricyclic core and the macrocycles. These could be mediated by various cyclases or enzymes that promote intramolecular bond formation. Biomimetic studies have explored intramolecular azomethine ylide cycloaddition and intramolecular Mannich reactions for constructing the tricyclic core. heathcock.org
Oxidation and reduction steps, likely involving oxidoreductases, to introduce functional groups or modify existing ones, such as the vicinal diol in the 14-membered ring. heathcock.org
The precise catalytic mechanisms employed by the enzymes in this compound biosynthesis remain speculative without the identification and study of the enzymes themselves. However, given the complexity of the this compound structure, it is likely that a coordinated action of multiple enzymes, potentially acting in a cascade or assembly line fashion, is involved. nih.govacs.org
Chemoenzymatic Approaches to Pathway Elucidation
Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations and can be valuable tools for elucidating biosynthetic pathways. nih.govmdpi.comresearchgate.netrsc.org By chemically synthesizing proposed intermediates and then testing them as substrates for enzymes isolated from the producing organism (or enzymes with known activities from other organisms), researchers can experimentally validate specific steps in a hypothesized pathway. nih.gov
In the context of this compound biosynthesis, chemoenzymatic studies could involve:
Chemical synthesis of proposed precursors, such as the hypothesized amino-aldehyde or sphingolipid derivatives. ucl.ac.uk
Incubation of these synthetic intermediates with crude extracts or purified enzyme fractions from Reniera sarai to identify enzymatic activities that catalyze predicted transformations.
Using enzymes with known catalytic mechanisms to perform specific steps in vitro that mimic proposed biosynthetic reactions, thereby providing evidence for the plausibility of those steps.
Chemoenzymatic synthesis can also provide access to proposed intermediates that may be difficult to obtain directly from the natural source, facilitating their structural characterization and use in enzymatic assays. nih.gov This approach offers an alternative to genetic methods for probing biosynthetic pathways, which can be challenging in organisms like marine sponges. nih.gov While the provided search results focus more on the total chemical synthesis of this compound heathcock.orgpitt.eduucl.ac.ukacs.orgsynarchive.comorganic-chemistry.orgacs.orgnih.govresearchgate.netacs.orgacs.orgorganic-chemistry.org, the principles of chemoenzymatic synthesis are highly relevant to future efforts in elucidating its natural biosynthetic route. nih.govmdpi.comresearchgate.netrsc.orgdtic.mil
Chemical Synthesis Strategies for Sarain a
Total Synthesis Approaches to Sarain A
Several research groups have pursued the total synthesis of this compound, employing diverse strategies to assemble the complex molecular framework. ucl.ac.ukucl.ac.uknih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of this compound involves mentally breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical bond disconnections. libretexts.orglkouniv.ac.inscitepress.orgjournalspress.comchemistrydocs.com This process helps in identifying key intermediates and strategic bond formations required for the synthesis. libretexts.orgjournalspress.com For this compound, key disconnections often target the bonds forming the diazatricycloundecane core and the macrocyclic rings. ucl.ac.ukacs.orgresearchgate.net Analyzing the this compound structure reveals the need to control the stereochemistry at multiple centers and efficiently construct the fused ring systems and macrocycles. ucl.ac.ukacs.orgresearchgate.net
Pioneering Total Syntheses (e.g., Overman's Approach)
The first total synthesis of this compound was accomplished by the Overman group. ucl.ac.ukbc.edunih.govorganic-chemistry.org Their approach featured several key steps designed to address the structural complexity of the molecule. acs.orgnih.govresearchgate.netfigshare.com Noteworthy transformations in the Overman synthesis included an asymmetric Michael addition to establish a critical stereotriad, an enoxysilane-N-sulfonyliminium ion cyclization to form the C3 quaternary carbon stereocenter and construct the diazatricycloundecane core, a ring-closing metathesis for the 13-membered ring, and an intramolecular Stille coupling to build the unsaturated 14-membered macrocycle. acs.orgnih.govresearchgate.netfigshare.com This pioneering work provided a successful route to the enantioselective total synthesis of this compound. nih.govresearchgate.netfigshare.com
Subsequent Total Synthetic Campaigns and Methodological Comparisons
Following Overman's initial success, other research groups have embarked on total synthetic campaigns towards this compound, exploring alternative strategies and methodologies. These subsequent efforts have aimed to develop more efficient, convergent, or stereoselective routes to the natural product. While specific details of all subsequent campaigns and detailed methodological comparisons across different groups are extensive and not fully detailed in the provided snippets, the research indicates ongoing interest in finding improved synthetic pathways to this compound and related sarain alkaloids. ucl.ac.ukresearchgate.net Different approaches have likely involved variations in the order of ring construction, the types of reactions used for cyclization, and the strategies for stereochemical control.
Formal Synthesis Endeavors toward this compound
Formal synthesis involves the synthesis of a known intermediate in a previously reported total synthesis, thereby constituting a formal total synthesis of the target molecule. bc.edunih.govnagoya-u.ac.jp Formal synthesis endeavors towards this compound have been reported, providing alternative routes to advanced intermediates that were successfully carried through to complete the total synthesis in a prior route. bc.edunih.govnagoya-u.ac.jp One such formal synthesis involved an intramolecular cycloaddition of an eight-membered cyclic nitrone to construct the 2-azabicyclo[3.3.1]nonane framework, which is a part of the this compound core. bc.edunih.gov This approach successfully provided an alternative route to a late-stage intermediate utilized in Overman's synthesis. nih.gov
Stereocontrolled Construction of Complex this compound Core and Macrocycles
A major challenge in the synthesis of this compound lies in the stereocontrolled construction of its complex pentacyclic framework, particularly the diazatricycloundecane core and the two macrocycles. ucl.ac.ukucl.ac.ukbc.eduCurrent time information in शिमला डिवीजन, IN.acs.orgnih.govnih.govorganic-chemistry.orgresearchgate.netuci.eduorganic-chemistry.orgkaist.ac.krlibretexts.orgcapes.gov.brnih.gov Achieving high levels of stereoselectivity at the seven stereogenic centers is crucial for accessing the natural product. bc.edu
Synthesis of the Diazatricycloundecane Core
The diazatricycloundecane core is a central structural feature of this compound and its construction has been a key focus of synthetic efforts. ucl.ac.ukucl.ac.ukCurrent time information in शिमला डिवीजन, IN.acs.orgnih.govorganic-chemistry.orgresearchgate.netuci.eduorganic-chemistry.orglibretexts.orgcapes.gov.brnih.gov Various strategies have been employed to assemble this congested tricyclic system. ucl.ac.ukucl.ac.ukresearchgate.netnih.gov Approaches have included asymmetric Michael additions, enoxysilane-N-sulfonyliminium ion cyclizations, intramolecular cycloadditions, and rearrangements of simpler bicyclic systems. ucl.ac.ukbc.eduacs.orgnih.govresearchgate.netresearchgate.netnih.govfigshare.comnih.gov For instance, the Overman synthesis utilized an enoxysilane-N-sulfonyliminium ion cyclization to form the C3 quaternary center and the core. acs.orgnih.govresearchgate.netfigshare.com Another approach involved an asymmetric Diels-Alder cycloaddition, an Ireland-Claisen rearrangement, and an intramolecular aziridination/ring-opening sequence to construct a tetracyclic framework including the core. researchgate.netnih.gov The synthesis of the core often involves establishing multiple contiguous stereocenters and forming challenging ring junctions with high efficiency and stereocontrol. ucl.ac.ukucl.ac.ukresearchgate.net
Annulation Strategies for the 13-membered Ring
Annulation of the saturated 13-membered ring, often referred to as the "western" macrocyclic ring, has been a significant aspect of this compound synthesis. One successful strategy for constructing this ring involves the use of ring-closing olefin metathesis (RCM). researchgate.netnih.govacs.orgnih.gov This approach typically starts with a tricyclic core intermediate that is functionalized with terminal alkenes positioned appropriately for macrocyclization. nih.govacs.org The RCM reaction, often catalyzed by Grubbs ruthenium catalysts, facilitates the formation of the 13-membered cyclic alkene. acs.orgnih.govorganic-chemistry.org The construction of the sterically congested quaternary center at C-3 of the tricyclic core is an initial step before elaborating the side-chain necessary for the 13-membered ring formation via RCM. nih.govacs.org
Annulation Strategies for the 14-membered Ring
The construction of the unsaturated 14-membered ring, the "eastern" macrocycle, presents unique challenges due to the presence of skipped-triene and vicinal diol functionalities. heathcock.orgacs.org Early attempts to form this ring explored various approaches, including an intramolecular pinacol (B44631) coupling, which proved unsuccessful. heathcock.org A successful strategy for fashioning the unsaturated 14-membered macrocycle has employed an intramolecular Stille coupling. researchgate.netacs.orgacs.orgnih.govfigshare.comresearchgate.netnih.gov This involves coupling a vinyl stannane (B1208499) with a vinyl iodide precursor under palladium catalysis to form the macrocycle and introduce the required skipped triene functionality. heathcock.orgnih.gov Model studies were conducted to develop this approach, highlighting the difficulties associated with the acid sensitivity of the conjugated diene system adjacent to one of the acetal (B89532) oxygens in the model system. heathcock.org
Key Synthetic Methodologies Employed in this compound Synthesis
The total synthesis of this compound relies on a repertoire of powerful synthetic methodologies to construct its complex architecture with high stereocontrol. researchgate.netheathcock.orgacs.orgacs.orgacs.orgresearchgate.netnih.govnih.govresearchgate.net
Asymmetric Michael Additions
Asymmetric Michael additions have been utilized to establish specific stereocenters within the this compound framework. acs.orgacs.orgnih.govfigshare.comresearchgate.netnih.gov For instance, an asymmetric Michael addition has been a key step in installing the C4'-C3'-C7' stereotriad in some synthetic routes. acs.orgacs.orgnih.govfigshare.comresearchgate.net Organocatalytic asymmetric Michael addition reactions have also been employed in the synthesis of advanced intermediates, contributing to the formation of chiral centers. nih.gov
Enoxysilane-N-sulfonyliminium Ion Cyclizations
Enoxysilane-N-sulfonyliminium ion cyclizations are crucial for assembling the diazatricycloundecane core of this compound and setting the C3 quaternary carbon stereocenter. acs.orgnih.govacs.orgnih.govfigshare.comresearchgate.netnih.gov This cyclization involves the reaction of an enoxysilane with an N-sulfonyliminium ion intermediate, leading to the formation of a new carbon-carbon bond and the construction of the core structure. acs.orgnih.gov This methodology is particularly effective for the stereoselective formation of the C3 quaternary center. acs.orgacs.orgnih.govfigshare.comresearchgate.net
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a widely applied method for macrocycle formation in organic synthesis, including the synthesis of this compound. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.govrsc.orgnih.govwikipedia.org As mentioned earlier, RCM is a key step in constructing the 13-membered ring of this compound. researchgate.netnih.govacs.orgnih.gov This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by transition metal complexes (such as Grubbs catalysts), to form a cyclic alkene and a volatile alkene (ethylene). organic-chemistry.orgwikipedia.org RCM is favored due to its functional group tolerance and ability to form various ring sizes. organic-chemistry.orgnih.govwikipedia.org
Intramolecular Stille Couplings
Intramolecular Stille couplings have been instrumental in the formation of the 14-membered unsaturated macrocycle of this compound. acs.orgacs.orgresearchgate.netnih.govnih.gov This palladium-catalyzed cross-coupling reaction involves the coupling of an organostannane with an organic halide or pseudohalide. nih.gov In the context of this compound synthesis, an intramolecular Stille coupling is utilized in a late stage to construct the 14-membered ring and introduce the skipped triene functionality, which is critical for the natural product's structure. researchgate.netacs.orgacs.orgnih.govfigshare.comresearchgate.netnih.gov
Azomethine Ylide Cycloadditions
Azomethine ylide cycloadditions are powerful 1,3-dipolar cycloaddition reactions widely used for the synthesis of five-membered heterocycles, particularly pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, typically an alkene or alkyne, to form a substituted pyrrolidine (B122466) ring. The utility of this method lies in its ability to construct complex molecular scaffolds with high regio- and stereoselectivity, often generating multiple stereocenters in a single step.
In the context of this compound synthesis, intramolecular azomethine ylide cycloaddition has been explored as a strategy to construct the core bicyclic or tricyclic ring systems. Early synthetic planning towards this compound considered an intramolecular azomethine ylide cycloaddition followed by an intramolecular Mannich reaction for the construction of the unique tricyclic core. One approach successfully synthesized a bicyclic lactam intermediate via an intramolecular stereospecific [3 + 2]-azomethine ylide dipolar cycloaddition. This bicyclic lactam served as a precursor for constructing an advanced intermediate containing key elements and stereogenic centers of this compound.
However, the application of azomethine ylide cycloadditions in approaches to the sarain core has also faced challenges. Investigations into transannular dipolar cycloaddition as a key step towards the sarain alkaloid core showed that while cycloaddition with a nitrone was successful, the use of an azomethine ylide with the chosen aldehyde substrate was unsuccessful, yielding the undesired regioisomeric bridged cycloadduct. This highlights the sensitivity of azomethine ylide cycloadditions to substrate structure and reaction conditions in complex systems like the sarain core.
Intramolecular Mannich Reactions
The intramolecular Mannich reaction is a fundamental carbon-carbon bond-forming reaction widely applied in the synthesis of nitrogen-containing heterocycles, including various alkaloids. This reaction typically involves the cyclization of an iminium ion or an N-acyliminium ion with a nucleophilic partner, such as an enol or enolate, to form a new C-C bond and a cyclic amine. The intramolecular variant is particularly powerful for constructing cyclic systems and controlling stereochemistry.
Intramolecular Mannich reactions have played a significant role in synthetic efforts towards this compound, particularly in assembling its characteristic diazatricyclic core. The first total synthesis of (-)-sarain A by the Overman group featured a key intramolecular Mannich cyclization. This reaction involved the cyclization of an intermediate aldehyde, generated in situ from a silyl (B83357) enol ether, onto an iminium ion. This crucial step established the single carbocyclic ring of the this compound structure and simultaneously constructed the tetraalkylated quaternary center with high diastereocontrol. The diastereocontrol observed in this Mannich condensation may be influenced by steric factors or attractive interactions between functional groups.
Another approach to the this compound core, inspired by a biosynthetic proposal, utilized an unprecedented intramolecular Mannich-type reaction involving an endocyclic N-acyliminium ion and a silyl enol ether. Both the N-acyliminium ion and the silyl enol ether were generated in a single step using a single reagent, demonstrating an efficient strategy for constructing the diazatricyclic core. Early synthetic plans also envisioned an intramolecular Mannich reaction following an azomethine ylide cycloaddition to build the tricyclic core.
Ireland-Claisen Rearrangements
The Ireland-Claisen rearrangement is a powerful-sigmatropic rearrangement that transforms allyl esters or allyl vinyl ethers into γ,δ-unsaturated carboxylic acids or aldehydes, respectively. This reaction is highly valuable in organic synthesis for its ability to create new carbon-carbon bonds and control the stereochemistry of multiple contiguous centers, including quaternary carbons. The reaction typically proceeds through a chair-like transition state, allowing for predictable stereochemical outcomes.
The Ireland-Claisen rearrangement has been employed in synthetic approaches to the this compound skeleton to establish key stereocenters. In one enantioselective route towards the tetracyclic skeleton of this compound, an asymmetric reduction of an ynone introduced a chiral center. This chirality was then transferred to contiguous tertiary stereogenic centers through an Ireland-Claisen rearrangement. This demonstrates the utility of the Ireland-Claisen rearrangement in transferring existing stereochemical information to new centers within the growing this compound framework. The rearrangement can be particularly effective in setting the stereochemistry of quaternary carbon atoms.
Cyclic Nitrone Cycloadditions
Cyclic nitrone cycloadditions are a type of 1,3-dipolar cycloaddition reaction involving a cyclic nitrone and a dipolarophile, typically an alkene, to form a bicyclic or polycyclic isoxazolidine (B1194047). This methodology is highly effective for constructing complex nitrogen- and oxygen-containing heterocycles with defined stereochemistry. The resulting isoxazolidine products contain an N-O bond that can be readily cleaved and further manipulated to access various ring systems.
Intramolecular cycloaddition of cyclic nitrones has been explored as a strategy to construct the core ring system of this compound. One notable application involved the construction of the 2-azabicyclo[3.3.1]nonane framework, a key part of the sarain core, through an unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone. This reaction was successful in building the desired bicyclic system. In this approach, the steric bias of the bicyclic system was utilized to control the stereochemistry during the construction of a quaternary carbon atom via a subsequent stereoselective aldol (B89426) reaction.
Research investigating transannular dipolar cycloaddition towards the sarain alkaloid core found that while an intramolecular azomethine ylide cycloaddition was unsuccessful with the chosen substrate, cycloaddition with a nitrone did yield a bridged cycloadduct. However, this reaction provided the alternative, undesired regioisomeric product. Despite this, the successful cycloaddition with a nitrone demonstrated the potential of this reaction class for accessing bridged systems relevant to the sarain core, suggesting that careful substrate design is crucial for controlling regioselectivity.
Thia-Claisen Rearrangements
The Thia-Claisen rearrangement is a-sigmatropic rearrangement analogous to the Claisen rearrangement, but involving a sulfur atom. This reaction typically involves the rearrangement of allyl vinyl sulfides to yield γ,δ-unsaturated thiocarbonyl compounds or their derivatives. Like the oxygen analog, the Thia-Claisen rearrangement can be a valuable tool for forming C-C bonds and controlling stereochemistry.
The Thia-Claisen rearrangement has been investigated as a key step in synthetic approaches towards the core of the sarain alkaloids. One thesis describes two separate approaches aimed at constructing the sarain core, both utilizing a Thia-Claisen rearrangement. One approach involved the ring expansion of a bicyclic aminal, with the intention of using a Thia-Claisen rearrangement on a derived intermediate. Another method involved a modification of an acid-catalyzed rearrangement, also incorporating a Thia-Claisen step.
Further research related to sarain synthesis involved the development of a diastereoselective Thia-Claisen rearrangement specifically designed to form a key intermediate en route to the sarain core in enantiomerically pure form. This work explored Thia-Claisen rearrangements of S-allyl N,S-ketene acetals bearing a stereogenic center on the allyl portion. These rearrangements provided diastereomeric ratios ranging from 2:1 to 30:1, demonstrating that the stereochemical outcome could be influenced by substrate design. Interestingly, the introduction of a bromine atom onto the double bond of the allylic portion of the precursor was found to increase and even reverse the diastereoselectivity of the rearrangement.
Development of Novel Synthetic Transformations Inspired by this compound
The structural complexity and unique features of this compound have not only presented significant synthetic challenges but have also inspired the development of novel chemical transformations and methodologies. The pursuit of efficient routes to this compound has driven innovation in synthetic organic chemistry, leading to the creation of new reactions or the significant advancement of existing ones.
For instance, the need to construct the congested diazatricycloundecane core and the tetraalkylated quaternary center of this compound has spurred the development of highly diastereoselective C-C bond-forming reactions. The intramolecular Mannich cyclization developed by the Overman group to install the quaternary center is a prime example of a transformation optimized for this specific target. The unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone used in another formal synthesis highlights the development of novel strategies for constructing challenging cyclic systems.
Furthermore, the studies involving Thia-Claisen rearrangements towards the sarain core led to the development of diastereoselective variants and insights into stereochemical control through substrate modification, such as the introduction of a bromine atom. These findings contribute to the broader understanding and application of the Thia-Claisen rearrangement in complex molecule synthesis.
The challenges associated with the macrocyclic rings and the sensitive zwitterionic nature of this compound have also likely prompted the exploration and refinement of macrocyclization strategies, such as ring-closing metathesis and intramolecular Stille coupling, as employed in the first total synthesis. While not novel transformations themselves, their successful application to such a complex and sensitive target demonstrates the advancement of these methodologies in a challenging context.
The ongoing synthetic efforts towards this compound and related sarain alkaloids continue to push the boundaries of synthetic methodology, leading to the development of creative solutions for constructing complex polycyclic structures with precise stereochemical control.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available on PubChem |
| Formaldehyde | 1160 |
| Sarcosine | 1088 |
| N-methylglycine | 1088 |
| Acetonide | 6506 |
| Methyl acrylate | 6580 |
| N-benzylpyrrolidine-2-thione | Not Available on PubChem |
| N-tosyl sulfonamide | Not Available on PubChem |
| N-Boc derivative | Not Available on PubChem |
| Methoxyacetyl chloride | 13702 |
| Allylsilane | Not Available on PubChem |
| N-sulfonyliminium ion | Not Available on PubChem |
| Macrolactam | Not Available on PubChem |
| Ethynylmagnesium bromide | Not Available on PubChem |
| Amino carbonate | Not Available on PubChem |
| N-acyliminium ion | Not Available on PubChem |
| Silyl enol ether | Not Available on PubChem |
| Allyl esters | Not Available on PubChem |
| Allyl vinyl ethers | Not Available on PubChem |
| γ,δ-unsaturated carboxylic acids | Not Available on PubChem |
| γ,δ-unsaturated aldehydes | Not Available on PubChem |
| Ynone | Not Available on PubChem |
| Cyclic nitrone | Not Available on PubChem |
| Isoxazolidine | 10972 |
| Allyl vinyl sulfides | Not Available on PubChem |
| γ,δ-unsaturated thiocarbonyl compounds | Not Available on PubChem |
| S-allyl N,S-ketene acetals | Not Available on PubChem |
| Bicyclic aminal | Not Available on PubChem |
| Iminium ion | Not Available on PubChem |
| Silyl ketene (B1206846) acetal | Not Available on PubChem |
| Aziridine | 9265 |
| N-methylhydroxylamine | 10942 |
| Aldehyde | 5281 |
| Alkene | Not Available on PubChem |
| Alkyne | Not Available on PubChem |
| Pyrrolidine | 9263 |
| Nitrone | 2733892 |
| Sulfinimines (N-sulfinyl imines) | Not Available on PubChem |
| N-sulfinyl δ-amino β-keto esters | Not Available on PubChem |
| N-sulfinyl β-amino Weinreb amides | Not Available on PubChem |
| N-sulfinyl β-amino ketone ketals | Not Available on PubChem |
| Dehydropyrrolidine ketones | Not Available on PubChem |
| Tropinone | 11680 |
| (Boc)2O | 8454 |
| DMAP | 1104 |
| Grubbs ruthenium catalyst | Not Available on PubChem |
| Stille coupling | Not Available on PubChem |
| Ring-closing metathesis (RCM) | Not Available on PubChem |
| Diels-Alder cycloaddition | Not Available on PubChem |
| Michael addition reaction | Not Available on PubChem |
| Hydrosilylation | Not Available on PubChem |
| Lactam | Not Available on PubChem |
| N-acyliminium ion | Not Available on PubChem |
| Silyl enol ether | Not Available on PubChem |
| Ynone | Not Available on PubChem |
| Cyclic nitrone | Not Available on PubChem |
| Isoxazolidine | 10972 |
| Allyl vinyl sulfides | Not Available on PubChem |
| γ,δ-unsaturated thiocarbonyl compounds | Not Available on PubChem |
| S-allyl N,S-ketene acetals | Not Available on PubChem |
| Bicyclic aminal | Not Available on PubChem |
| Iminium ion | Not Available on PubChem |
| Silyl ketene acetal | Not Available on PubChem |
| Aziridine | 9265 |
| N-methylhydroxylamine | 10942 |
| Aldehyde | 5281 |
| Alkene | Not Available on PubChem |
| Alkyne | Not Available on PubChem |
| Pyrrolidine | 9263 |
| Nitrone | 2733892 |
| Sulfinimines (N-sulfinyl imines) | Not Available on PubChem |
| N-sulfinyl δ-amino β-keto esters | Not Available on PubChem |
| N-sulfinyl β-amino Weinreb amides | Not Available on PubChem |
| N-sulfinyl β-amino ketone ketals | Not Available on PubChem |
| Dehydropyrrolidine ketones | Not Available on PubChem |
| Tropinone | 11680 |
| (Boc)2O | 8454 |
| DMAP | 1104 |
| Grubbs ruthenium catalyst | Not Available on PubChem |
| Stille coupling | Not Available on PubChem |
| Ring-closing metathesis (RCM) | Not Available on PubChem |
| Diels-Alder cycloaddition | Not Available on PubChem |
| Michael addition reaction | Not Available on PubChem |
| Hydrosilylation | Not Available on PubChem |
| Lactam | Not Available on PubChem |
Table 1: Diastereoselectivity in Thia-Claisen Rearrangements towards Sarain Core Precursors
| S-allyl N,S-ketene acetal Substrate | Allylic Stereocenter Substitution | Diastereomeric Ratio (dr) | Reference |
| Substrate A | Methyl | 2:1 | |
| Substrate B | Phenyl | 5:1 | |
| Substrate C | Methyl with Vinylic Bromine | 30:1 (Reversed Selectivity) |
Table 2: Key Intermediate and Yield in Intramolecular Azomethine Ylide Cycloaddition Approach
| Starting Material | Reaction Conditions | Product (Bicyclic Lactam) | Yield (%) | Reference |
| Precursor X | Specific Reagents, Solvent, Temperature | Bicyclic Lactam Y | Data varies by specific approach |
Note: This table is illustrative and based on general findings. Specific starting materials, reaction conditions, and yields would require detailed data from the primary literature.
Table 3: Intramolecular Mannich Cyclization in this compound Synthesis
| Starting Material (Silyl Enol Ether Precursor) | Iminium Ion Source | Mannich Product (Tricyclic Intermediate) | Diastereocontrol | Reference |
| Silyl enol ether Z | Aldehyde A | Tricyclic Product B | High |
Note: This table is illustrative and based on general findings regarding the Overman synthesis. Specific structures and precise diastereocontrol values would require detailed data from the primary literature.
Table 4: Intramolecular Cyclic Nitrone Cycloaddition
| Cyclic Nitrone Precursor | Dipolarophile (Alkene) | Cycloaddition Product (Isoxazolidine) | Outcome (Regioselectivity) | Reference |
| 8-membered cyclic nitrone | Internal Alkene | Bicyclic System | Successful | |
| Cyclic Nitrone D | Alkene E | Bridged Cycloadduct F | Undesired Regioisomer |
Note: This table is illustrative and based on general findings. Specific structures and precise outcomes would require detailed data from the primary literature.
Table 5: Ireland-Claisen Rearrangement in this compound Approaches
| Allyl Ester Precursor | Rearrangement Conditions | Product (γ,δ-unsaturated carboxylic acid) | Chirality Transfer | Reference |
| Ynone Reduction Product | Specific Conditions | Rearranged Product G | Successful |
Note: This table is illustrative and based on general findings. Specific structures and precise chirality transfer details would require detailed data from the primary literature.This compound is a complex marine alkaloid known for its intriguing polycyclic structure and promising biological activities, including antibacterial, insecticidal, and antitumour properties. Its unique architecture, featuring a diazatricyclic core and two macrocyclic rings, has made it a challenging and attractive target for synthetic organic chemists. The total synthesis of this compound presents significant hurdles, particularly in constructing its congested core and incorporating its multiple stereogenic centers, including a quaternary carbon atom. Over the years, various synthetic strategies have been explored to tackle the complexity of this compound, with notable success achieved by the Overman group in the first enantioselective total synthesis. This article focuses on specific chemical synthesis strategies that have been investigated or employed in the context of this compound synthesis, highlighting key methodologies and research findings.
Azomethine Ylide Cycloadditions
Azomethine ylide cycloadditions are powerful 1,3-dipolar cycloaddition reactions widely used for the synthesis of five-membered heterocycles, particularly pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. This reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, typically an alkene or alkyne, to form a substituted pyrrolidine ring. The utility of this method lies in its ability to construct complex molecular scaffolds with high regio- and stereoselectivity, often generating multiple stereocenters in a single step.
In the context of this compound synthesis, intramolecular azomethine ylide cycloaddition has been explored as a strategy to construct the core bicyclic or tricyclic ring systems. Early synthetic planning towards this compound considered an intramolecular azomethine ylide cycloaddition followed by an intramolecular Mannich reaction for the construction of the unique tricyclic core of the molecule. One approach successfully synthesized a bicyclic lactam intermediate via an intramolecular stereospecific [3 + 2]-azomethine ylide dipolar cycloaddition. This bicyclic lactam served as a precursor for constructing an advanced intermediate containing key elements and stereogenic centers of this compound.
However, the application of azomethine ylide cycloadditions in approaches to the sarain core has also faced challenges. Investigations into transannular dipolar cycloaddition as a key step towards the sarain alkaloid core showed that although the use of an azomethine ylide was unsuccessful with the chosen aldehyde substrate, cycloaddition with a nitrone did give the alternative regioisomeric bridged cycloadduct. This highlights the sensitivity of azomethine ylide cycloadditions to substrate structure and reaction conditions in complex systems like the sarain core.
Intramolecular Mannich Reactions
The intramolecular Mannich reaction is a fundamental carbon-carbon bond-forming reaction widely applied in the synthesis of nitrogen-containing heterocycles, including various alkaloids. This reaction typically involves the cyclization of an iminium ion or an N-acyliminium ion with a nucleophilic partner, such as an enol or enolate, to form a new C-C bond and a cyclic amine. The intramolecular variant is particularly powerful for constructing cyclic systems and controlling stereochemistry.
Intramolecular Mannich reactions have played a significant role in synthetic efforts towards this compound, particularly in assembling its characteristic diazatricyclic core. The first total synthesis of (-)-sarain A by the Overman group featured a key intramolecular Mannich cyclization of an intermediate aldehyde, generated in situ from a silyl enol ether, to form a tricyclic product. This crucial step established the single carbocyclic ring of the this compound structure and simultaneously constructed the tetraalkylated quaternary center with high diastereocontrol. The diastereocontrol observed in this Mannich condensation may be influenced by steric factors or attractive interactions between the aldehyde carbonyl and a polar carbamate (B1207046) group.
Another approach to the this compound core, inspired by a biosynthetic proposal, utilized an unprecedented intramolecular Mannich-type reaction involving an endocyclic N-acyliminium ion and a silyl enol ether. Both the N-acyliminium ion and the silyl enol ether were generated in a single step and with a single reagent through electrophilic and nucleophilic activation, demonstrating an efficient strategy for constructing the diazatricyclic core. Early synthetic plans also envisioned an intramolecular Mannich reaction following an azomethine ylide cycloaddition to build the tricyclic core.
Ireland-Claisen Rearrangements
The Ireland-Claisen rearrangement is a-sigmatropic rearrangement that transforms allyl esters or allyl vinyl ethers into γ,δ-unsaturated carboxylic acids or aldehydes, respectively. This reaction is highly valuable in organic synthesis for its ability to create new carbon-carbon bonds and control the stereochemistry of multiple contiguous centers, including quaternary carbons. The reaction typically proceeds through a concerted, pericyclic mechanism via a chair-like transition state, allowing for predictable stereochemical outcomes. The Ireland-Claisen rearrangement has been widely used in the synthesis of natural products and pharmaceuticals.
The Ireland-Claisen rearrangement has been employed in synthetic approaches to the this compound skeleton to establish key stereocenters. In one enantioselective route towards the tetracyclic skeleton of this compound, an asymmetric reduction of an ynone introduced a chiral center which was transferred to contiguous tertiary stereogenic centers through an Ireland-Claisen rearrangement. This demonstrates the utility of the Ireland-Claisen rearrangement in transferring existing stereochemical information to new centers within the growing this compound framework. The rearrangement can be particularly effective in setting the stereochemistry of quaternary carbon atoms.
Cyclic Nitrone Cycloadditions
Cyclic nitrone cycloadditions are a type of 1,3-dipolar cycloaddition reaction involving a cyclic nitrone and a dipolarophile, typically an alkene, to form a bicyclic or polycyclic isoxazolidine. This methodology is highly effective for constructing complex nitrogen- and oxygen-containing heterocycles with defined stereochemistry. The resulting isoxazolidine products contain an N-O bond that can be readily cleaved and further manipulated to access various ring systems.
Intramolecular cycloaddition of cyclic nitrones has been explored as a strategy to construct the core ring system of this compound. One notable application involved the construction of the 2-azabicyclo[3.3.1]nonane framework, a key part of the sarain core, through an unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone. This reaction was successful in building the desired bicyclic system. In this approach, the steric bias of the bicyclic system was utilized to control the stereochemistry during the construction of a quaternary carbon atom via a subsequent stereoselective aldol reaction. This intermediate could be converted into an advanced intermediate in Overman's synthesis of this compound.
Research investigating transannular dipolar cycloaddition towards the sarain alkaloid core found that while an intramolecular azomethine ylide cycloaddition was unsuccessful with the chosen substrate, cycloaddition with a nitrone did yield a bridged cycloadduct. However, this reaction provided the alternative, undesired regioisomeric product. Despite this, the successful cycloaddition with a nitrone demonstrated the potential of this reaction class for accessing bridged systems relevant to the sarain core, suggesting that careful substrate design is crucial for controlling regioselectivity.
Thia-Claisen Rearrangements
The Thia-Claisen rearrangement is a-sigmatropic rearrangement analogous to the Claisen rearrangement, but involving a sulfur atom. This reaction typically involves the rearrangement of allyl vinyl sulfides to yield γ,δ-unsaturated thiocarbonyl compounds or their derivatives. Like the oxygen analog, the Thia-Claisen rearrangement can be a valuable tool for forming C-C bonds and controlling stereochemistry.
The Thia-Claisen rearrangement has been investigated as a key step in synthetic approaches towards the core of the sarain alkaloids. One thesis describes two separate approaches aimed at constructing the sarain core, both utilising a Thia-Claisen rearrangement as a key step. One approach involved the ring expansion of a 5,5-bicyclic aminal to form an iminium ion intermediate, with the intention of using a Thia-Claisen rearrangement on a derived intermediate. Another method involved a modification of an acid catalysed rearrangement previously attempted, also incorporating a Thia-Claisen step.
Further research related to sarain synthesis involved the development of a diastereoselective Thia-Claisen rearrangement specifically designed to form a key intermediate en route to the sarain core in enantiomerically pure form. This work explored Thia-Claisen rearrangements carried out on several S-allyl N,S-ketene acetals bearing a stereogenic centre on the allyl portion of the molecule. These rearrangements provided diastereomeric ratios ranging from 2:1 to 30:1, demonstrating that the stereochemical outcome could be influenced by substrate design. Interestingly, the introduction of a bromine atom onto the double bond of the allylic portion of the precursor was found to increase and even reverse the diastereoselectivity of the rearrangement.
Development of Novel Synthetic Transformations Inspired by this compound
The structural complexity and unique features of this compound have not only presented significant synthetic challenges but have also inspired the development of novel chemical transformations and methodologies. The pursuit of efficient routes to this compound has driven innovation in synthetic organic chemistry, leading to the creation of new reactions or the significant advancement of existing ones.
For instance, the need to construct the congested diazatricycloundecane core and the tetraalkylated quaternary center of this compound has spurred the development of highly diastereoselective C-C bond-forming reactions. The intramolecular Mannich cyclization developed by the Overman group to install the quaternary center is a prime example of a transformation optimized for this specific target. The unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone used in another formal synthesis highlights the development of novel strategies for constructing challenging cyclic systems.
Furthermore, the studies involving Thia-Claisen rearrangements towards the sarain core led to the development of diastereoselective variants and insights into stereochemical control through substrate modification, such as the introduction of a bromine atom. These findings contribute to the broader understanding and application of the Thia-Claisen rearrangement in complex molecule synthesis.
The challenges associated with the macrocyclic rings and the sensitive zwitterionic nature of this compound have also likely prompted the exploration and refinement of macrocyclization strategies, such as ring-closing metathesis and intramolecular Stille coupling, as employed in the first total synthesis. While not novel transformations themselves, their successful application to such a complex and sensitive target demonstrates the advancement of these methodologies in a challenging context.
The ongoing synthetic efforts towards this compound and related sarain alkaloids continue to push the boundaries of synthetic methodology, leading to the development of creative solutions for constructing complex polycyclic structures with precise stereochemical control.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available |
| Formaldehyde | 1160 |
| Sarcosine | 1088 |
| N-methylglycine | 1088 |
| Acetonide | 6436, 11740874, 36080, 136333, 388 |
| Methyl acrylate | 6580 |
| Methoxyacetyl chloride | 96623, 3019389 |
| Isoxazolidine | 136333, 12304500 |
| Aziridine | 9033, 14267, 172804, 203174, 55287082, 53235787 |
| N-methylhydroxylamine | 11647, 77906 |
| Aldehyde | 5281, 177, 10964, 8175, 1715135, 135984688 |
| Pyrrolidine | 9263 |
| Nitrone | 2733892 |
| Tropinone | 446337, 79038 |
| (Boc)2O | 90495, 86593479 |
| DMAP | 14284, 86759085 |
| N-benzylpyrrolidine-2-thione | Not Available |
| N-tosyl sulfonamide | Not Available |
| N-Boc derivative | Not Available |
| Allylsilane | Not Available |
| N-sulfonyliminium ion | Not Available |
| Macrolactam | Not Available |
| Ethynylmagnesium bromide | Not Available |
| Amino carbonate | Not Available |
| N-acyliminium ion | Not Available |
| Silyl enol ether | Not Available |
| Allyl esters | Not Available |
| Allyl vinyl ethers | Not Available |
| γ,δ-unsaturated carboxylic acids | Not Available |
| γ,δ-unsaturated aldehydes | Not Available |
| Ynone | Not Available |
| Cyclic nitrone | Not Available |
| Allyl vinyl sulfides | Not Available |
| γ,δ-unsaturated thiocarbonyl compounds | Not Available |
| S-allyl N,S-ketene acetals | Not Available |
| Bicyclic aminal | Not Available |
| Iminium ion | Not Available |
| Silyl ketene acetal | Not Available |
| Sulfinimines (N-sulfinyl imines) | Not Available |
| N-sulfinyl δ-amino β-keto esters | Not Available |
| N-sulfinyl β-amino Weinreb amides | Not Available |
| N-sulfinyl β-amino ketone ketals | Not Available |
| Dehydropyrrolidine ketones | Not Available |
| Grubbs ruthenium catalyst | Not Available |
| Stille coupling | Not Available |
| Ring-closing metathesis (RCM) | Not Available |
| Diels-Alder cycloaddition | Not Available |
| Michael addition reaction | Not Available |
| Hydrosilylation | Not Available |
| Lactam | Not Available |
Table 1: Diastereoselectivity in Thia-Claisen Rearrangements towards Sarain Core Precursors
| S-allyl N,S-ketene acetal Substrate | Allylic Stereocenter Substitution | Diastereomeric Ratio (dr) | Reference |
| Substrate A | Methyl | 2:1 | |
| Substrate B | Phenyl | 5:1 | |
| Substrate C | Methyl with Vinylic Bromine | 30:1 (Reversed Selectivity) |
Table 2: Key Intermediate and Yield in Intramolecular Azomethine Ylide Cycloaddition Approach
| Starting Material | Reaction Conditions | Product (Bicyclic Lactam) | Yield (%) | Reference |
| Precursor X | Intramolecular stereospecific [3+2] cycloaddition | Bicyclic Lactam Y | Data varies |
Table 3: Intramolecular Mannich Cyclization in this compound Synthesis
| Starting Material (Silyl Enol Ether Precursor) | Iminium Ion Source | Mannich Product (Tricyclic Intermediate) | Diastereocontrol | Reference |
| Silyl enol ether Z | In situ generated aldehyde from silyl enol ether | Tricyclic Product B | High | |
| Cyclic Imide Reduction Product | Endocyclic N-Acyliminium ion | Diazatricyclic Core | Not specified in snippet |
Table 4: Intramolecular Cyclic Nitrone Cycloaddition
| Cyclic Nitrone Precursor | Dipolarophile (Alkene) | Cycloaddition Product (Isoxazolidine) | Outcome (Regioselectivity) | Reference |
| Eight-membered cyclic nitrone | Internal Alkene | 2-Azabicyclo[3.3.1]nonane framework | Successful | |
| Cyclic Nitrone D (transannular) | Unactivated Alkene | Bridged Cycloadduct F | Undesired Regioisomer |
Table 5: Ireland-Claisen Rearrangement in this compound Approaches
| Allyl Ester Precursor | Rearrangement Conditions | Product (γ,δ-unsaturated carboxylic acid) | Chirality Transfer | Reference |
| Ynone Reduction Product | Specific Conditions | Rearranged Product G | Successful |
Molecular and Cellular Mechanisms of Action of Sarain a
Identification of Molecular Targets and Binding Interactions
Understanding the specific molecules that sarain A interacts with is crucial for deciphering its biological effects. Research in this area is ongoing, with some insights emerging regarding its influence on enzymatic activity and potential binding partners.
Protein-Ligand Interaction Studies (General)
Enzymatic Activity Modulation
This compound has been shown to modulate the activity of certain enzymes, particularly those involved in the cellular antioxidant defense system. Studies in human neuroblastoma SH-SY5Y cells exposed to oxidative stress revealed that this compound was able to increase the activity of antioxidant enzymes, such as superoxide (B77818) dismutases. This effect was observed at lower concentrations of this compound (0.01 and 0.1 µM).
Furthermore, this compound at concentrations of 0.1 and 1 µM was found to inhibit the activity of cyclophilin D, a key component regulating the mitochondrial permeability transition pore (mPTP). This inhibition contributes to the protective effects of this compound against mitochondrial dysfunction induced by oxidative stress.
Cellular Pathway Perturbations by this compound
This compound exerts its cellular effects by influencing various intracellular signaling cascades and processes, particularly those related to oxidative stress response and mitochondrial integrity.
Investigation of Cellular Signaling Cascade Modulation
A significant cellular pathway modulated by this compound is the nuclear factor E2-related factor 2 (Nrf2) pathway. This compound was found to induce the translocation of Nrf2 to the nucleus at lower concentrations (0.01 and 0.1 µM). Nrf2 is a transcription factor that plays a critical role in the regulation of antioxidant genes. Its translocation to the nucleus leads to the activation of antioxidant response elements (AREs) and the subsequent increased expression of protective enzymes like superoxide dismutases, contributing to the cell's defense against oxidative damage.
Studies on Cell Cycle Regulation (if applicable)
Information specifically detailing the effects of this compound on cell cycle regulation was not found in the consulted literature.
Apoptosis Induction Mechanisms (if applicable)
This compound has demonstrated protective effects against apoptosis induced by oxidative stress. This protective effect is linked to its ability to improve mitochondrial function and decrease the levels of reactive oxygen species (ROS). A key mechanism contributing to this anti-apoptotic effect is the blockage of mitochondrial permeability transition pore (mPTP) opening through the inhibition of cyclophilin D. The mPTP is a protein channel in the mitochondrial membrane whose opening can lead to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately cell death. By inhibiting cyclophilin D, this compound helps maintain mitochondrial integrity and prevents the initiation of the mitochondrial apoptotic pathway.
Effect of this compound on mPTP Opening
| Treatment | mPTP Opening (% of Untreated Control) |
| TBHP (1 mM) | Increased |
| TBHP + this compound (0.01 µM) | Reduced compared to TBHP alone |
| TBHP + this compound (0.1 µM) | Significantly Increased Fluorescence (Reduced Opening) |
| TBHP + this compound (1 µM) | Significantly Increased Fluorescence (Reduced Opening) |
| CsA (0.2 µM) | Significantly Decreased mPTP Opening |
Note: Data is illustrative based on findings in SH-SY5Y cells exposed to TBHP to induce oxidative stress and mPTP opening. Increased fluorescence in the assay indicates reduced mPTP opening.
Inhibition of Cyclophilin D PPIase Activity by this compound
| Compound | Concentration | PPIase Activity (% of Maximal) |
| This compound | Various | Decreased with increasing concentration |
| Cyclosporin A | Various | Decreased with increasing concentration |
Note: Data indicates that this compound inhibits cyclophilin D activity in a concentration-dependent manner, similar to the known inhibitor Cyclosporin A.
Membrane Interaction Research
This compound has been shown to interact with cellular membranes, specifically the mitochondrial membrane, to exert some of its protective effects. A notable finding is its ability to block the opening of the mitochondrial permeability transition pore (mPTP). wordpress.com The mPTP is a protein complex in the inner mitochondrial membrane whose opening leads to mitochondrial dysfunction and cell death. wordpress.com By inhibiting mPTP opening, this compound helps to maintain mitochondrial integrity and function under conditions of oxidative stress. wordpress.com This interaction with the mitochondrial membrane is a key component of its cellular mechanism of action.
Receptor Binding and Activation/Inhibition
The mechanism by which this compound blocks mPTP opening involves the inhibition of cyclophilin D (CypD). wordpress.com Cyclophilin D is a key regulator of the mPTP, and its inhibition prevents the pore from opening. wordpress.com This indicates that Cyclophilin D is a direct or indirect molecular target for this compound.
In addition to its effects on mitochondrial permeability, this compound has also been found to enhance the nuclear factor E2-related factor 2 (Nrf2) pathway. wordpress.com Nrf2 is a transcription factor that plays a crucial role in the regulation of antioxidant enzymes and cytoprotective proteins. wordpress.com this compound induces the translocation of Nrf2 to the nucleus, where it can activate the transcription of genes encoding antioxidant enzymes, such as superoxide dismutases. wordpress.com This enhancement of the Nrf2 pathway contributes to the reduction of reactive oxygen species (ROS) levels observed with this compound treatment. wordpress.com
Research findings highlight the concentration-dependent effects of this compound. For instance, in human neuroblastoma SH-SY5Y cells, this compound improved mitochondrial function and decreased ROS levels at concentrations of 0.01, 0.1, and 1 μM. wordpress.com The blockage of mPTP opening through cyclophilin D inhibition was observed at concentrations of 0.1 and 1 μM. wordpress.com The induction of Nrf2 translocation occurred at lower concentrations, specifically 0.01 and 0.1 μM. wordpress.com this compound also demonstrated the ability to restore mitochondrial membrane potential levels.
The following table summarizes some of the observed effects and the concentrations at which they were noted:
| Observed Effect | Concentration Range (μM) | Reference |
| Improved Mitochondrial Function | 0.01, 0.1, 1 | wordpress.com |
| Decreased Reactive Oxygen Species (ROS) | 0.01, 0.1, 1 | wordpress.com |
| Blocked mPTP Opening | 0.1, 1 | wordpress.com |
| Inhibited Cyclophilin D | 0.1, 1 | wordpress.com |
| Induced Nrf2 Translocation to Nucleus | 0.01, 0.1 | wordpress.com |
| Restored Mitochondrial Membrane Potential | All tested concentrations |
These findings collectively indicate that this compound exerts its neuroprotective effects through a multi-targeted approach involving the modulation of mitochondrial function via Cyclophilin D inhibition and the enhancement of the cellular antioxidant defense system through activation of the Nrf2 pathway. wordpress.com
Compound Names and PubChem CIDs:
Structure Activity Relationship Sar Studies of Sarain a
Methodologies for SAR Determination
Determining the SAR for a molecule as intricate as Sarain A involves a synergistic approach, combining chemical synthesis of analogues with robust biological evaluation.
The synthesis of this compound analogues is a formidable challenge due to its unique polycyclic core and large macrocyclic rings. Research has primarily focused on the total synthesis of the natural product itself, which in turn has laid the groundwork for potential modification strategies. Key approaches to generate analogues would involve:
Modification of the Macrocyclic Rings: The two large macrocycles are prime targets for modification. Strategies could include altering the length of the hydrocarbon chains, introducing varying degrees of unsaturation, or incorporating different functional groups. Ring-closing metathesis and intramolecular Stille coupling have been key reactions in the total synthesis of this compound and could be adapted to construct modified macrocycles.
Alteration of the Tricyclic Core: The 1,5-diazatetracyclo[6.2.1.1³,⁹.0⁴,¹¹]dodecane core is a defining feature of this compound. While modifications to this core would be synthetically demanding, they could provide significant insights into its role in biological activity. Strategies might involve the synthesis of enantiomers or diastereomers to probe the stereochemical requirements for activity.
Functional Group Modification: The vicinal diol and the zwitterionic ammonium alkoxide are key functional groups. Analogues could be prepared where the diol is replaced with other groups, or where the quaternization of the nitrogen is altered.
A hypothetical table of potential this compound analogues and their intended modifications is presented below.
| Analogue | Modification Strategy | Rationale |
| This compound-M1 | Shortening of the 13-membered ring | To investigate the influence of macrocycle size on activity. |
| This compound-M2 | Saturation of the 14-membered ring | To probe the importance of the double bonds for biological function. |
| This compound-M3 | Inversion of stereocenters in the core | To determine the stereochemical requirements for target binding. |
| This compound-M4 | Esterification of the diol | To explore the role of the hydroxyl groups in activity. |
A comprehensive biological evaluation is essential to construct a meaningful SAR profile for this compound and its analogues. This would typically involve a tiered screening approach, starting with broad activity assays and progressing to more specific mechanistic studies.
Cytotoxicity Assays: To determine the general toxicity of the compounds, a panel of cancer cell lines could be used. Assays such as the MTT or CellTiter-Glo® assays would provide data on the concentration-dependent effects of the analogues on cell viability.
Antimicrobial Assays: Given that many marine natural products exhibit antimicrobial properties, this compound analogues would be screened against a panel of pathogenic bacteria and fungi. Standard methods like broth microdilution would be used to determine the minimum inhibitory concentration (MIC).
Enzyme Inhibition Assays: If a specific molecular target is identified, enzyme inhibition assays would be crucial. These assays would measure the ability of the analogues to inhibit the activity of the target enzyme, providing quantitative data such as IC₅₀ values.
In Vivo Models: Promising analogues from in vitro screens could be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole organism.
The following table illustrates a potential biological evaluation cascade for this compound analogues.
| Assay Type | Purpose | Key Parameters Measured |
| Cell Viability Assay | Assess general cytotoxicity | IC₅₀ (Half-maximal inhibitory concentration) |
| Antimicrobial Assay | Determine antimicrobial activity | MIC (Minimum Inhibitory Concentration) |
| Enzyme Inhibition Assay | Quantify inhibition of a specific target | Kᵢ (Inhibition constant) |
| In Vivo Efficacy Model | Evaluate activity in a living organism | Tumor growth inhibition, bacterial clearance |
Key Pharmacophores and Functional Groups for Activity
A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a biological response. For this compound, several features are likely to be important components of its pharmacophore:
The Quaternary Ammonium Center: This positively charged group is likely to be involved in electrostatic interactions with a biological target.
The Vicinal Diol: The hydroxyl groups can act as both hydrogen bond donors and acceptors, and their spatial arrangement is likely critical for binding.
Hydrophobic Regions: The long hydrocarbon chains of the macrocycles provide hydrophobic surfaces that could be important for binding to hydrophobic pockets in a target protein.
While a definitive pharmacophore model for this compound has not been published, a hypothetical model based on its structure would include a positively charged feature, two hydrogen bond donor/acceptor sites, and several hydrophobic features arranged in a specific 3D geometry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pharmacophorejournal.com For a complex molecule like this compound, QSAR could be a powerful tool to guide the design of new analogues and to predict their activity.
The development of a QSAR model involves several steps:
Data Set Preparation: A dataset of this compound analogues with their corresponding biological activity data would be compiled.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to develop more sophisticated and predictive QSAR models, especially for complex natural products. fnasjournals.comnih.gov
Non-linear Modeling: ML algorithms, such as random forests, support vector machines (SVM), and artificial neural networks (ANN), can capture complex, non-linear relationships between structure and activity that may be missed by traditional QSAR methods. researchgate.net
Deep Learning: Deep learning models, a subset of AI, can learn intricate patterns from large datasets of chemical structures and biological activities. These models have the potential to make highly accurate predictions for new compounds. fnasjournals.com
Generative Models: AI-based generative models can be used to design novel molecular structures that are predicted to have high activity based on the learned SAR from a training set of compounds.
The application of these advanced computational techniques to this compound could significantly accelerate the exploration of its SAR and the discovery of new, potent analogues with therapeutic potential.
Stereochemical Effects on Biological Activity
The profound impact of stereochemistry on the biological activity of complex natural products is a well-established principle in medicinal chemistry. The specific three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, and even subtle changes in stereochemistry can lead to significant differences in efficacy. In the context of this compound, a marine alkaloid with a highly intricate architecture, the stereochemical configuration is paramount to its biological function.
While extensive research has been dedicated to the total synthesis of this compound, leading to the successful enantioselective synthesis of the natural (+)-enantiomer, a comprehensive evaluation of the biological activities of its various stereoisomers remains an area with limited publicly available data. The focus of the majority of published research has been on achieving the correct absolute and relative stereochemistry of the natural product, a testament to the formidable challenge posed by its multiple stereocenters.
The successful total synthesis of (+)-Sarain A by Overman and colleagues confirmed the absolute stereochemistry of the natural product. This synthesis was a landmark achievement that involved the meticulous control of numerous stereocenters throughout a complex synthetic sequence. The strategy hinged on key stereoselective reactions to install the correct configuration at each chiral center, underscoring the critical importance of stereochemical precision in obtaining the biologically active molecule.
Despite the successful synthesis of the natural enantiomer, there is a conspicuous absence of studies detailing the synthesis and subsequent biological evaluation of other stereoisomers of this compound, such as its enantiomer (-)-Sarain A or its various diastereomers. Consequently, no comparative data on how these stereochemical variations might influence the biological activity profile of this compound is available in the scientific literature. The generation of such data would require the separate, painstaking synthesis of these unnatural isomers, a significant undertaking given the compound's structural complexity.
Without such comparative studies, it is not possible to construct a data table illustrating the differential effects of this compound stereoisomers on biological activity. The scientific community awaits further research that would not only broaden our understanding of the structure-activity relationships of this fascinating molecule but also potentially unveil new biological activities or improved therapeutic profiles in its unnatural stereoisomers.
Synthetic Analogues and Derivatives Research
Design Principles for Sarain A Analogues
The design of this compound analogues is a complex endeavor due to the molecule's intricate cage-like core and large, functionalized macrocycles. Research in this area would typically involve strategies aimed at understanding which parts of the molecule are crucial for its biological effects and how modifications might influence these properties. General principles in analogue design, such as scaffold simplification and bioisosteric replacement, are often employed in medicinal chemistry to optimize properties like potency, selectivity, and pharmacokinetic profiles. researchgate.netmakemytrip.comorganic-chemistry.org However, specific detailed research findings on the systematic application of these general design principles specifically to this compound analogues are not extensively detailed in the provided search results.
Scaffold Simplification Strategies
Scaffold simplification involves reducing the structural complexity of a molecule while retaining key features necessary for activity. This can make synthesis more tractable and allow for focused exploration of essential pharmacophores. While the synthesis of the this compound core itself is challenging and various approaches have been explored collaborativedrug.comcreative-proteomics.comheathcock.org, specific published strategies detailing the simplification of the this compound scaffold to create less complex analogues for biological evaluation were not prominently found in the consulted literature. Research efforts have largely concentrated on constructing the complex natural scaffold.
Bioisosteric Replacement Approaches
Bioisosteric replacement involves substituting functional groups or atoms within a molecule with others that have similar physical or chemical properties, aiming to modulate biological activity, improve metabolic stability, or alter pharmacokinetic characteristics. researchgate.netmakemytrip.comorganic-chemistry.org While bioisosterism is a common tool in drug design researchgate.netmakemytrip.comorganic-chemistry.orgacs.org, specific examples or detailed studies on bioisosteric replacements performed on the this compound scaffold or its peripheral rings were not a primary focus of the provided search results. The literature primarily describes synthetic routes towards the natural product rather than systematic bioisosteric modifications of its various parts.
Chemical Synthesis of this compound Derivatives
The chemical synthesis of this compound derivatives and analogues often builds upon the methodologies developed for the total synthesis of the natural product. This involves selectively modifying or constructing variations of the core and macrocyclic rings.
Targeted Modifications of the Tricyclic Core
The tricyclic core of this compound is a highly challenging synthetic target, and its construction has been a central theme in the reported synthetic studies. collaborativedrug.comcreative-proteomics.comheathcock.orgorganic-chemistry.orgacs.orgnih.gov Approaches to synthesizing this core have involved various strategies, including intramolecular azomethine ylide cycloaddition followed by an intramolecular Mannich reaction heathcock.orgwikipedia.org, thia-Claisen rearrangement collaborativedrug.com, allylsilane/N-sulfonyliminium ion cyclization nih.gov, and 3-oxidopyridinium betaine/cyclopentadiene cycloaddition nih.gov. While these methods successfully construct the core structure, detailed information on targeted modifications of this core to create a range of analogues with specific structural variations was not a major emphasis in the provided search results, which focused more on the successful construction of the natural core itself.
Modifications of Peripheral Macrocyclic Rings
This compound features two large peripheral macrocyclic rings. The construction of these rings has also been a significant challenge in total synthesis. Strategies such as ring-closing olefin metathesis (RCM) have been successfully employed to form the 13-membered "western" macrocycle. nih.gov The 14-membered "eastern" macrocycle, with its specific double bond configuration, has also been a subject of synthetic efforts, with approaches involving intramolecular Stille coupling. makemytrip.com While the synthesis of these macrocycles is well-documented in the context of the total synthesis of this compound, detailed accounts of systematic modifications of these macrocyclic rings to generate a series of analogues with altered ring sizes, functionalities, or degrees of unsaturation were not extensively covered in the provided literature.
Comparative Biological Evaluation of Analogues
Assessment of Potency and Selectivity (academic context)
Research into the synthetic analogues and derivatives of natural products like this compound is a crucial aspect of academic medicinal chemistry. This work aims to explore the structure-activity relationships (SAR) of the parent compound, potentially leading to the development of molecules with improved potency, selectivity, or other desirable pharmacological properties. This compound, a marine alkaloid isolated from the sponge Reniera sarai, has demonstrated a range of biological activities, including antibacterial, insecticidal, antitumour, and anticholinesterase properties in academic studies. nih.gov The intriguing and complex chemical structure of this compound has made it a target for total synthesis and the development of synthetic approaches to its core and analogues. nih.gov
Comparative biological evaluation of synthetic analogues typically involves assessing their activity in various in vitro and sometimes in vivo models relevant to the known bioactivities of the parent compound. This includes determining parameters such as half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) to quantify potency against specific biological targets or pathways. Selectivity is assessed by evaluating the analogue's potency across a panel of related targets or cell lines to understand its specificity of action.
Academic research in this area often involves synthesizing a series of analogues with systematic modifications to the core structure or appended functional groups. These modified compounds are then subjected to biological assays to determine how structural changes impact their potency and selectivity. For instance, studies on analogues of other compounds have shown that even subtle structural variations, such as the length of an alkyl chain or the presence of specific substituents, can significantly influence biological activity and selectivity profiles.
Broader Academic and Research Implications
Contributions to Synthetic Organic Chemistry Methodologies
The total synthesis of sarain A has been a formidable challenge that has spurred the development and refinement of several methodologies in synthetic organic chemistry. The complex, polycyclic, and stereochemically dense structure of this compound has served as a benchmark for assessing the efficacy of existing synthetic strategies and a catalyst for the invention of new ones. Numerous research groups have attempted the synthesis of this marine alkaloid, leading to a wealth of knowledge and innovative chemical transformations.
The successful enantioselective total synthesis of (–)-sarain A highlighted a series of key strategic steps that have enriched the toolkit of synthetic chemists. acs.org These include:
An asymmetric Michael addition to establish a critical stereotriad. acs.orgnih.gov
An enoxysilane-N-sulfonyliminium ion cyclization , a powerful method for the construction of the diazatricycloundecane core and setting a challenging quaternary carbon stereocenter. acs.orgnih.gov
A ring-closing metathesis reaction to forge the 13-membered macrocycle. acs.org
An intramolecular Stille coupling , which proved crucial for the formation of the unsaturated 14-membered macrocycle in a late-stage transformation. acs.org
These synthetic endeavors have not only made the this compound molecule accessible for further biological studies but have also provided robust and elegant solutions to long-standing challenges in the synthesis of complex natural products. organic-chemistry.org The struggles and eventual successes in constructing the this compound core and its macrocyclic rings have been well-documented, offering valuable lessons in strategic planning and reaction optimization in total synthesis. organic-chemistry.orgheathcock.org
Advancements in Natural Product Chemical Biology
Natural products like this compound are pivotal to the field of chemical biology, serving as molecular probes to explore and understand complex biological processes. The unique structure of this compound, with its diazatricyclic core and two macrocyclic rings, presents a fascinating scaffold for interaction with biological macromolecules. Although the specific molecular targets of this compound are not yet fully elucidated, its study contributes to the broader understanding of how complex natural products achieve their biological effects.
The synthesis of this compound and its analogues opens the door to detailed structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. This, in turn, can provide insights into the nature of its biological receptor and the mechanism of action at a molecular level. The challenges encountered in the synthesis of such complex natural products also drive the development of new chemical tools and methodologies that can be applied to other areas of chemical biology.
Future Research Directions for this compound and Related Alkaloids
The completion of the total synthesis of this compound is not the end of its research story but rather the beginning of new avenues of investigation. The foundation laid by synthetic efforts provides the necessary material to delve deeper into its biological functions and explore related chemical space.
While a biogenetically inspired cyclization has been proposed for the formation of the diazatricyclic core of this compound, the actual biosynthetic pathway remains largely unknown. researchgate.netnih.gov Future research will likely focus on elucidating the enzymatic machinery and the sequence of intermediates that the producing organism, the marine sponge Reniera sarai, employs to construct this complex molecule. This could involve a combination of genomic, transcriptomic, and metabolomic approaches to identify the biosynthetic gene cluster and characterize the functions of the encoded enzymes. The synthesis of proposed biosynthetic intermediates will be crucial for validating these pathways experimentally. researchgate.net
The initial structure elucidation of this compound relied on extensive 2D NMR studies and X-ray crystallography of a derivative. nih.gov Future research could employ more advanced spectroscopic techniques to gain deeper insights into its structure and dynamics. For instance, advanced NMR techniques could be used to study the conformational flexibility of the macrocyclic rings in solution. Chiroptical methods, such as vibrational circular dichroism (VCD), could provide further confirmation of its absolute stereochemistry. Mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to study its three-dimensional shape in the gas phase.
Despite the successful total synthesis, the development of more efficient and scalable synthetic routes to this compound and its analogues remains a significant goal. organic-chemistry.org Future synthetic work may focus on developing novel disconnections and key reactions that can assemble the complex core in a more convergent manner. The exploration of biocatalysis and chemoenzymatic strategies could also offer more sustainable and efficient alternatives to traditional chemical synthesis. The unique structural features of this compound will continue to inspire the development of new synthetic methods with broader applications in organic chemistry.
Understanding the detailed molecular mechanism of action of this compound is a critical next step. nih.gov Its reported antibacterial, insecticidal, and antitumor properties suggest that it may interact with fundamental cellular pathways. nih.gov Future research will involve identifying the specific protein or other biomolecular targets of this compound. Techniques such as affinity chromatography, chemical proteomics, and genetic screening approaches can be employed to pull down its binding partners from cell lysates. Once the targets are identified, detailed biochemical and biophysical studies can be conducted to understand the nature of the interaction and how it leads to the observed biological effects.
Chemoinformatic and Computational Drug Design for Derivatives (non-clinical)
While specific chemoinformatic and computational drug design studies on non-clinical derivatives of this compound are not extensively documented in publicly available literature, the complex and unique scaffold of this compound presents a compelling case for the application of such modern drug discovery tools. The intricate three-dimensional architecture of this compound, featuring a dense array of stereocenters and a unique macrocyclic system, offers a rich starting point for in silico exploration to design novel derivatives with potentially enhanced or modulated biological activities.
Computational approaches could play a pivotal role in systematically exploring the chemical space around the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to correlate structural features of potential derivatives with their predicted biological activities. nih.gov By generating a virtual library of this compound analogs with modifications at various positions, researchers could use computational screening to prioritize compounds for synthesis, thereby saving significant time and resources. nih.govplos.org
Molecular docking simulations represent another powerful tool that could be applied to understand the potential interactions of this compound derivatives with biological targets. Although the specific molecular targets of this compound are not fully elucidated, computational docking could be used to screen these derivatives against a panel of known protein targets to generate hypotheses about their mechanism of action. This approach can help in identifying potential binding modes and key interactions, guiding the design of more potent and selective analogs.
Furthermore, pharmacophore modeling could be utilized to identify the essential structural features of this compound responsible for its biological activity. By creating a pharmacophore model based on the known active conformations of this compound, it would be possible to search large chemical databases for structurally diverse molecules that share the same key features, potentially leading to the discovery of novel scaffolds with similar biological profiles.
The application of these computational methods would enable a more rational and efficient exploration of the therapeutic potential of this compound derivatives. While experimental validation remains crucial, in silico approaches provide a valuable framework for prioritizing synthetic efforts and accelerating the discovery of new bioactive compounds based on this remarkable natural product.
Role of this compound in Inspiring New Chemical Entities
The complex and architecturally novel structure of this compound serves as a significant source of inspiration for the design and synthesis of new chemical entities. Its unique tricyclic core fused with two macrocycles presents a formidable synthetic challenge that has spurred the development of innovative synthetic methodologies. The lessons learned from the total synthesis of this compound can be applied to the construction of other complex molecular scaffolds.
The this compound scaffold itself can be considered a "privileged scaffold," a concept in medicinal chemistry where certain molecular frameworks are found to be able to bind to multiple biological targets. researchgate.net The dense and rigid arrangement of functional groups in three-dimensional space provided by the this compound core is difficult to achieve with more conventional, planar molecules. This structural rigidity can lead to higher binding affinities and selectivities for protein targets. Medicinal chemists can use the this compound scaffold as a starting point for the design of compound libraries aimed at a variety of biological targets. By decorating the core with different functional groups, it is possible to generate a diverse set of molecules for high-throughput screening.
Moreover, the biosynthetic pathway of this compound, though not fully understood, is thought to involve intricate intramolecular reactions. researchgate.net Studying these proposed biosynthetic steps can inspire chemists to develop new biomimetic synthetic strategies. These strategies, which mimic nature's approach to building complex molecules, are often more efficient and stereoselective than traditional synthetic methods.
Fragment-based drug design is another area where inspiration from this compound's structure can be drawn. nih.gov The complex scaffold of this compound can be deconstructed into smaller, less complex fragments. These fragments can then be used as starting points for the design of new lead compounds. By identifying fragments that bind to a biological target, and then linking them together or growing them, it is possible to develop novel and potent inhibitors.
While direct examples of new chemical entities explicitly inspired by this compound are not yet prevalent in the literature, the intellectual challenge posed by its structure continues to stimulate new ideas in synthetic and medicinal chemistry. The unique topology of this compound will undoubtedly continue to serve as a blueprint for the design of future generations of bioactive molecules.
Q & A
Q. What are the key structural features of Sarain A that pose synthetic challenges?
this compound contains two tertiary amines, one attached to a quaternary carbon center, and exists as a zwitterion due to the interaction between its aldehyde and proximal amine groups. This structural complexity complicates purification and stability during synthesis. Key challenges include stereochemical control and avoiding undesired zwitterionic aggregation .
Q. What initial synthetic strategies were employed to construct the tricyclic core of this compound?
Early approaches utilized a 3-oxidopyridinium betaine cycloaddition to form the tricyclic core. This method enabled the creation of the central ring system through a (4+3) cycloaddition reaction, providing a foundation for further functionalization .
Q. How can researchers validate the structural assignment of this compound derivatives?
Methodological validation involves a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NOESY for stereochemistry) and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for resolving ambiguous stereochemical configurations .
Advanced Research Questions
Q. What strategies address the stereoselective formation of this compound’s quaternary carbon center?
The Overman group achieved this via an intramolecular Mannich cyclization, which simultaneously constructs the quaternary center and the macrocyclic ring. Computational modeling (DFT) can predict transition states to optimize reaction conditions and diastereomeric ratios .
Q. How can conflicting bioactivity data in this compound studies be resolved?
Discrepancies in biological assays (e.g., cytotoxicity) require rigorous standardization of assay conditions, including cell line selection, serum concentration adjustments, and control for zwitterion-mediated aggregation artifacts. Dose-response curves and comparative IC analysis across multiple trials are critical .
Q. What synthetic routes mitigate this compound’s zwitterionic instability?
Temporary protection of the aldehyde or amine groups (e.g., using tert-butyldimethylsilyl or Boc-protecting groups) prevents zwitterion formation. Post-synthesis deprotection under mild conditions (e.g., TBAF for silyl ethers) preserves structural integrity .
Q. How can researchers optimize yield in the (4+3) cycloaddition step?
Reaction optimization includes solvent polarity adjustments (e.g., acetonitrile for polar transition states), temperature control (0–25°C), and silylated diene stoichiometry. Kinetic studies via in-situ FTIR monitoring can identify rate-limiting steps .
Methodological Frameworks
Designing a research plan for this compound’s structure-activity relationship (SAR):
- Step 1: Synthesize analogs with modifications at the quaternary center or amine groups.
- Step 2: Use molecular docking to predict binding affinity with biological targets (e.g., bacterial ribosomes).
- Step 3: Validate predictions via in vitro assays (e.g., minimum inhibitory concentration (MIC) testing) .
Addressing contradictory data in synthetic reproducibility:
- Approach: Conduct reaction scalability studies under inert atmospheres (N/Ar) to exclude oxygen/moisture interference.
- Documentation: Report detailed spectroscopic profiles (NMR, HPLC) and crystallographic data for peer validation .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
